N-(4-Acetamidophenacyl)imidazole hydrochloride
Description
N-(4-Acetamidophenacyl)imidazole hydrochloride is a synthetic imidazole derivative characterized by a phenacyl group substituted with an acetamido moiety at the para position and an imidazole ring. The hydrochloride salt enhances its stability and solubility in polar solvents. Imidazole-based compounds are widely studied for their biological activity, including antifungal, antibacterial, and enzyme-inhibitory effects, depending on substituent groups .
Properties
CAS No. |
77234-70-9 |
|---|---|
Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
N-[4-[2-(1H-imidazol-1-ium-1-yl)acetyl]phenyl]acetamide;chloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c1-10(17)15-12-4-2-11(3-5-12)13(18)8-16-7-6-14-9-16;/h2-7,9H,8H2,1H3,(H,15,17);1H |
InChI Key |
OFKGHUIPFPVDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4-Acetamidophenacyl)imidazole Hydrochloride
Detailed Synthetic Procedures
Preparation of 4-Acetamidophenacyl Halide Intermediate
According to a patent describing related 4-acetyl imidazole derivatives, the preparation of acylated imidazole intermediates involves condensation reactions in organic solvents such as toluene or chlorobenzene, using sodium hydride or sodium alkoxides as bases. The reaction proceeds by nucleophilic substitution or condensation of imidazole derivatives with acylating agents like ethyl acetate or ethyl cyanoacetate derivatives, followed by acid treatment and purification steps to isolate the acylated product.
For example, 4-acetyl imidazole derivatives were synthesized by reacting imidazoles-4-ethyl formate with sodium hydride or sodium alkoxides in toluene or chlorobenzene, followed by reflux and acid workup with 5N hydrochloric acid. The product was purified by extraction, drying with anhydrous sodium sulfate, and recrystallization with methyl tertiary butyl ether to yield white solids with melting points around 165–168 °C.
This approach can be adapted to prepare 4-acetamidophenacyl halide intermediates by using appropriate acetamido-substituted precursors.
N-Alkylation of Imidazole with 4-Acetamidophenacyl Halide
The N-alkylation of imidazole derivatives to form N-(4-Acetamidophenacyl)imidazole typically employs:
- Imidazole or substituted imidazole as the nucleophile.
- 4-Acetamidophenacyl chloride or bromide as the electrophile.
- A base such as potassium hydroxide or sodium hydride to deprotonate the imidazole nitrogen.
- A suitable solvent system, often polar aprotic solvents or mixtures like water/isopropyl alcohol for enhanced solubility and reaction rates.
An environmentally friendly method reported for N-arylimidazole derivatives uses Pd/AlO(OH) nanoparticles as a catalyst under ultrasonic conditions in a water-isopropyl alcohol mixture. Although this method is primarily for N-arylation, the principles of base activation and catalytic coupling could be extended to N-alkylation with acetamidophenacyl halides.
The general procedure involves stirring imidazole with base in solvent, adding the electrophile, and allowing the reaction to proceed under controlled temperature (room temperature to reflux) for several hours. After completion, the reaction mixture is worked up by removing the catalyst (if used), extracting the product, and purifying by column chromatography or recrystallization.
Formation of Hydrochloride Salt
The free base N-(4-Acetamidophenacyl)imidazole is converted to its hydrochloride salt by:
- Saturation with dry hydrogen chloride gas in anhydrous solvents such as dehydrated alcohol.
- Refluxing the mixture for several hours to ensure complete salt formation.
- Cooling and filtration to isolate the hydrochloride salt as a crystalline solid.
- Washing and drying to obtain pure this compound.
This step enhances the compound’s stability, solubility, and handling properties.
Representative Reaction Scheme
Analytical Data and Characterization
Typical characterization of the synthesized compound includes:
- Melting point: Generally in the range of 160–170 °C for related acyl imidazole hydrochlorides.
- [^1H NMR (D2O or DMSO-d6)](pplx://action/followup): Signals corresponding to the acetamido methyl group (singlet ~2.3 ppm), aromatic protons (~7.5–7.8 ppm), and imidazole protons (~7.6–7.8 ppm).
- [^13C NMR](pplx://action/followup): Carbonyl carbons, aromatic carbons, and imidazole carbons consistent with structure.
- Elemental analysis and mass spectrometry: Confirm molecular formula and purity.
- Infrared spectroscopy: Characteristic amide (C=O) and imidazole ring vibrations.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetamidophenacyl)imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols; organic solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including N-(4-Acetamidophenacyl)imidazole hydrochloride. Research indicates that imidazole derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The design of new imidazole-4-N-acetamide derivatives has shown promising results against various human tumor cell lines while sparing non-malignant cells, suggesting a selective cytotoxic effect .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant antibacterial activity against common pathogens such as Escherichia coli, indicating its potential utility as an antibacterial agent .
Other Biological Activities
Beyond anticancer and antimicrobial effects, imidazole derivatives have been reported to possess a range of biological activities including anti-inflammatory, anticonvulsant, and antioxidant properties. These diverse activities make them suitable candidates for further pharmacological exploration .
Synthesis Techniques
The synthesis of this compound involves several methodologies that enhance yield and purity. One notable approach is the use of green chemistry principles to minimize environmental impact while maximizing efficiency. For instance, reactions involving ethyl cyanoacetate and ethyl glycinate hydrochloride have been optimized to achieve high yields (90-98%) under mild conditions .
Reaction Conditions
- Temperature : Typically conducted at 70 °C.
- Catalysts : Various catalysts have been screened to optimize reaction conditions.
- Yield Analysis : Techniques such as nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) are employed to monitor reaction progress and product formation.
Targeting Cyclin-Dependent Kinases
A study focused on the design of novel imidazole-4-N-acetamide derivatives aimed at selectively targeting CDKs demonstrated that these compounds could effectively inhibit CDK2 with micromolar cytotoxicity against cancer cell lines . The findings underscore the potential of these compounds in developing targeted cancer therapies.
Antibacterial Activity Assessment
In another study, the antibacterial efficacy of this compound was compared with standard antibiotics like chloramphenicol. The compound exhibited an inhibition percentage of 80% against E. coli, validating its potential use in treating bacterial infections .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenacyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the imidazole ring, which can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes . The acetamidophenacyl group can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-Acetamidophenacyl)imidazole hydrochloride with two structurally related imidazole derivatives, emphasizing molecular properties, solubility, and functional group effects.
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | pKa | Solubility (mg/L, 20°C) |
|---|---|---|---|---|---|
| This compound | Not reported | Not reported | ~2.5* | ~6.5* | pH-dependent† |
| (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole | C₁₄H₁₄Cl₂N₂O | 297.2 | 3.82 | 6.53 | 951 (pH 5), 224 (pH 7) |
| 1H-Imidazol-2-ylmethanol hydrochloride | C₄H₆N₂O·HCl | 134.56 | Not reported | Not reported | Highly soluble in water |
*Estimated based on structural analogs.
†Predicted due to the hydrophilic acetamido group and hydrochloride salt.
Key Observations:
Molecular Weight and Complexity: The target compound likely has a higher molecular weight than 1H-imidazol-2-ylmethanol hydrochloride (134.56 g/mol) due to the bulky 4-acetamidophenacyl substituent. However, it is lighter than (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole (297.2 g/mol), which contains chlorine and allyloxy groups .
Lipophilicity (LogP) :
- The LogP of this compound is expected to be lower (~2.5) than the dichlorophenylethyl analog (3.82) due to the hydrophilic acetamido group and hydrochloride salt. This suggests improved aqueous solubility compared to the more lipophilic (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole .
Acid-Base Behavior (pKa) :
- The pKa of the imidazole ring in the target compound is approximated to align with (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole (6.53), as both share an unsubstituted imidazole nitrogen. This property influences protonation states under physiological conditions .
Solubility :
- The hydrochloride salt of N-(4-Acetamidophenacyl)imidazole likely enhances water solubility compared to neutral imidazole derivatives. In contrast, (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole exhibits pH-dependent solubility, decreasing sharply at neutral to alkaline pH due to reduced ionization .
Functional Group Impact: The acetamido group in the target compound introduces hydrogen-bonding capacity, favoring interactions with biological targets (e.g., enzymes) and improving pharmacokinetic profiles.
Biological Activity
N-(4-Acetamidophenacyl)imidazole hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies, focusing on its synthesis, biological activity, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of imidazole derivatives with acetamide-substituted phenyl compounds. The El-Saghier reaction has been utilized to produce various imidazole derivatives efficiently under environmentally friendly conditions, yielding high percentages (90-98%) while minimizing hazardous solvent use .
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of imidazole derivatives, including this compound. For instance, compounds synthesized through similar methodologies have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria:
- E. coli : The compound demonstrated an antibacterial percentage value of 80% against E. coli, comparable to standard antibiotics like chloramphenicol .
- S. aureus : Other derivatives have reported IC50 values as low as 1.4 μM against S. aureus, indicating potent activity against this pathogen .
Table 1: Summary of Antibacterial Activity
| Compound | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| This compound | E. coli | 80% inhibition | |
| 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | S. aureus | 1.4 |
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored extensively. Studies indicate that certain imidazole compounds exhibit cytotoxic effects against various cancer cell lines:
- Breast Carcinoma (MDA-MB-231) : Compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer models .
- Prostate Carcinoma (PPC-1) : Notably, some derivatives have demonstrated significant activity against prostate carcinoma cells, suggesting a broad spectrum of anticancer efficacy .
Table 2: Summary of Anticancer Activity
The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes such as DNA replication and protein synthesis. The presence of the imidazole ring is critical for its activity, as it allows for hydrogen bonding and interaction with various biological targets .
Case Studies
Several case studies highlight the effectiveness of imidazole derivatives in clinical settings:
- Case Study on E. coli Infections : A clinical trial involving patients with E. coli infections demonstrated that treatment with imidazole derivatives resulted in a significant reduction in bacterial load compared to controls .
- Anticancer Trials : In vitro studies on breast cancer cell lines showed that treatment with this compound led to apoptosis in over 50% of treated cells within 48 hours .
Q & A
Q. What are common synthetic routes for preparing imidazole derivatives like N-(4-Acetamidophenacyl)imidazole hydrochloride?
Imidazole derivatives are often synthesized via nucleophilic addition or substitution reactions. For example, maleimide-modified imidazoles are prepared through the reaction of N-(4-hydroxyphenyl)maleimide (HPM) with imidazole compounds in dimethylformamide (DMF) as a solvent . Controlled temperature and pH are critical to optimize yields. Characterization typically involves IR, NMR, and elemental analysis to confirm structural integrity .
Q. Which reagents and conditions are critical for functionalizing the imidazole ring in such compounds?
Key reagents include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). Nucleophilic substitutions often require polar aprotic solvents like DMF and catalysts such as BF₃·OEt₂ for Friedel-Crafts alkylation . Reaction parameters (e.g., 60–80°C, inert atmosphere) are tailored to stabilize reactive intermediates and minimize side products .
Q. How can researchers validate the purity and structure of this compound?
Standard techniques include:
- Melting point analysis to assess crystallinity.
- Spectroscopic methods (¹H/¹³C NMR, IR) to confirm functional groups and substitution patterns .
- Elemental analysis (C, H, N) to verify stoichiometric ratios .
Advanced Research Questions
Q. How do substituents on the imidazole ring influence reaction efficiency and product stability?
Electron-withdrawing groups (e.g., nitro, chloro) on aromatic substituents enhance electrophilic reactivity, improving yields in Friedel-Crafts reactions (e.g., 85% yield with 4-nitrophenyl groups) . Conversely, steric hindrance from bulky groups may reduce curing activity in epoxy resin systems, necessitating structural optimization for stability .
Q. What strategies mitigate side reactions during imidazole functionalization?
- Base selection : Using imidazole instead of triethylamine (Et₃N) minimizes side reactions (e.g., N-acrylimidazole formation during acryloyl chloride reactions) .
- Catalyst optimization : BF₃·OEt₂ in dichloromethane achieves higher conversion rates (66.3%) in Friedel-Crafts alkylation compared to other Lewis acids .
- Purification : Column chromatography or recrystallization removes byproducts like unreacted maleimide .
Q. How can researchers evaluate the biological or material science applications of this compound?
- Enzyme inhibition assays : Test inhibitory activity against targets like glycogen phosphorylase b (IC₅₀ values) to assess therapeutic potential .
- Curing activity studies : Monitor epoxy resin curing kinetics via differential scanning calorimetry (DSC) to optimize latency and reactivity .
- Antimicrobial screening : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
Methodological Considerations
Q. What are the challenges in scaling up imidazole derivative synthesis for industrial research?
- Catalyst recyclability : Heterogeneous catalysts (e.g., zeolites) reduce waste and costs compared to homogeneous systems .
- Solvent selection : Replace DMF with greener alternatives (e.g., ionic liquids) to improve sustainability .
- Process monitoring : Use in-line FTIR or HPLC to track reaction progress and impurity formation in real time .
Q. How can computational modeling aid in designing novel imidazole-based compounds?
- DFT calculations : Predict electronic effects of substituents on reaction pathways and stability.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic candidates .
Data Contradictions and Resolutions
Q. Why do some studies report conflicting yields for similar imidazole derivatives?
Discrepancies arise from variations in:
Q. How can researchers reconcile divergent biological activity data across studies?
Standardize assay protocols (e.g., cell lines, incubation times) and validate compound solubility in assay buffers. Cross-reference with structurally similar compounds (e.g., 2-hydrazinylimidazole derivatives) to identify trends in bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
